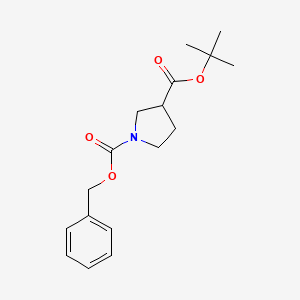
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride
Overview
Description
“N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride” is a heterocyclic organic compound . It has a molecular formula of C11H23ClN2O . The average mass is 234.766 Da and the monoisotopic mass is 234.149887 Da .
Synthesis Analysis
The synthesis of “N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine” can be achieved through a reductive amination reaction of tetrahydro-4H-pyran-4-one with methylamine .Molecular Structure Analysis
The molecular structure of “N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride” consists of a piperidine ring attached to a tetrahydropyran ring via a nitrogen atom. The nitrogen atom is also bonded to a methyl group .Chemical Reactions Analysis
The synthesis of “N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine” involves a reductive amination reaction. This involves the reduction of a carbonyl group (in this case, the ketone group in tetrahydro-4H-pyran-4-one) to an amine group, using an amine (in this case, methylamine) as the nitrogen source .Physical And Chemical Properties Analysis
“N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride” has a molecular weight of 271.22 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass is 270.1265688 g/mol and the monoisotopic mass is 270.1265688 g/mol . The topological polar surface area is 24.5 Ų and it has 16 heavy atoms .Scientific Research Applications
Synthesis and Medicinal Chemistry
A key application of this compound is in the synthesis of pharmaceuticals. For instance, it serves as an intermediate in the creation of TAK-779, a CCR5 antagonist, demonstrating its utility in the development of therapeutic agents (Hashimoto et al., 2002). Similarly, it's used in the synthesis of novel heterospirocyclic 3-amino-2H-azirines, which are valuable in producing heterocyclic α-amino acids, essential for tripeptide creation (Strässler et al., 1997).
Antimicrobial and Anticoccidial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial and anticoccidial activities. Georgiadis (1976) found that specific amine derivatives displayed notable efficacy as coccidiostats, a property relevant in veterinary medicine and agriculture (Georgiadis, 1976).
Chemical Synthesis and Material Science
This compound is also instrumental in the chemical synthesis of various compounds. Agekyan and Mkryan (2015) demonstrated its use in creating p-aminobenzoic acid diamides (Agekyan & Mkryan, 2015), while Aghekyan et al. (2018) utilized it in the synthesis of dicarboxylic acid amides and diamides (Aghekyan et al., 2018). These findings indicate its versatility in organic synthesis and potential applications in material science.
Catalysis and Reaction Development
Mani et al. (2014) explored the use of this compound in catalyzed C-N coupling reactions between cyclic ethers and heterocyclic amines (Mani et al., 2014), highlighting its role in facilitating complex chemical reactions.
Pharmacokinetics and Drug Development
In the realm of pharmacokinetics, Obach et al. (2018) investigated the metabolite exposure of a drug (TBPT) that included a derivative of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride, showing its relevance in understanding drug metabolism and efficacy (Obach et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;/h10-12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZMIXSBWUILLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride | |
CAS RN |
1451391-78-8 | |
| Record name | 4-Piperidinamine, N-methyl-N-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)
![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)






![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)


![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
